2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

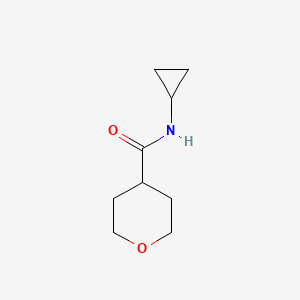

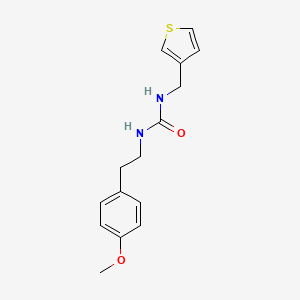

“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a chemical compound with the molecular formula C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da .

Synthesis Analysis

The synthesis of 2H-Pyrans has been a topic of interest in recent literature. An efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed based on the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of TCNE and ketones) with aldehydes in an acidic media . Another review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access 2HPs .Molecular Structure Analysis

The molecular structure of “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is represented by the InChI code: 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) .Physical And Chemical Properties Analysis

“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a solid compound . It has a molecular weight of 129.16 . The compound should be stored sealed in a dry room temperature environment .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions : One research avenue involves the development of synthesis techniques for pyran derivatives. For instance, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized through a cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide, indicating a method to construct pyran rings with potential for further functionalization (Nizami & Hua, 2018). Similarly, a diastereoselective synthesis approach for 3,4-dihydro-2H-pyran-4-carboxamides showcases the versatility of pyran derivatives in creating complex molecular architectures (Ievlev et al., 2016).

Catalysis and Reaction Conditions : The role of catalysts in the synthesis of pyran derivatives has also been a significant focus. A study on the use of ZnFe2O4 nanopowder as a catalyst for the synthesis of 4H-pyrans highlights the method's environmental friendliness and efficiency, further exploring the conversion of these compounds into 1,4-dihydropyridines (DHPs) and demonstrating functional group interconversions (Das et al., 2014).

Structural Analysis and Properties : The structural analysis of pyran derivatives, such as the crystal structure study of 6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, provides insight into the potential antibacterial properties of these compounds, opening avenues for their application in medicinal chemistry (Greene et al., 2020).

Application in Drug Synthesis : There has been development in methodologies for carbon-sulfur bond formation, as demonstrated in the synthesis of a former antiasthma drug candidate using palladium-catalyzed conditions. This illustrates the application of pyran derivatives in the pharmaceutical industry and showcases innovative approaches to drug synthesis (Norris & Leeman, 2008).

Safety and Hazards

The safety information for “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

N-cyclopropyloxane-4-carboxamide, also known as 2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-, is a type of pyrazole-4-carboxamide derivative . The primary target of this compound is the fungal enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .

Mode of Action

The compound interacts with SDH, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to a significant reduction in the growth of the fungus . The mode of action of this compound with SDH was further analyzed by molecular docking and molecular dynamics simulation studies .

Biochemical Pathways

By inhibiting SDH, N-cyclopropyloxane-4-carboxamide disrupts the citric acid cycle, a crucial biochemical pathway in fungi . This disruption leads to a decrease in ATP production, affecting the energy supply of the fungus and inhibiting its growth .

Pharmacokinetics

Similar compounds, such as cyclophosphamide, undergo a complex process of metabolic activation and inactivation . The balance between metabolic activation and inactivation can be influenced by factors such as dose escalation, drug-drug interactions, and individual differences .

Result of Action

The inhibition of SDH by N-cyclopropyloxane-4-carboxamide leads to a significant reduction in the growth of the fungus . This is evidenced by a decrease in mycelial density and an increase in the number of mitochondria in the mycelia cytoplasm .

Propriétés

IUPAC Name |

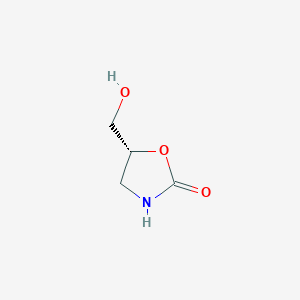

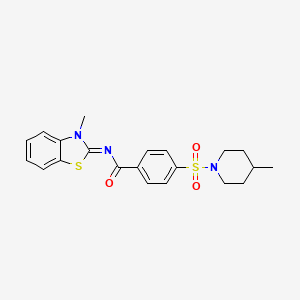

N-cyclopropyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(10-8-1-2-8)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPOGOCGSXROGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)

![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)

![7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801095.png)

![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2801107.png)